Ethyl 2-(chlorosulfonyl)benzoate

Description

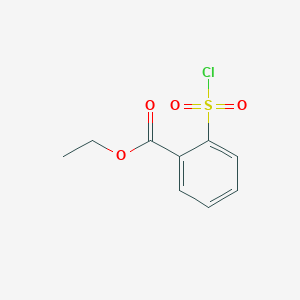

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-chlorosulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4S/c1-2-14-9(11)7-5-3-4-6-8(7)15(10,12)13/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVLJSYHJIQREA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103008-54-4 | |

| Record name | ethyl 2-(chlorosulfonyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of Ethyl 2-(chlorosulfonyl)benzoate

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-(chlorosulfonyl)benzoate

Ethyl 2-(chlorosulfonyl)benzoate is a versatile bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates an ethyl ester and an ortho-positioned sulfonyl chloride group on a benzene ring. This unique arrangement makes it a valuable intermediate for the synthesis of a wide array of complex molecules. The sulfonyl chloride moiety is a highly reactive electrophile, readily undergoing nucleophilic substitution with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonate esters, and other sulfur-containing derivatives. The ethyl ester provides a handle for further modifications, such as hydrolysis to the corresponding carboxylic acid or amidation. This guide provides a comprehensive overview of a robust synthetic route to Ethyl 2-(chlorosulfonyl)benzoate and details the essential analytical techniques for its thorough characterization.

Part 1: Strategic Synthesis Pathway

The direct chlorosulfonation of ethyl benzoate is a challenging route for obtaining the ortho-isomer, Ethyl 2-(chlorosulfonyl)benzoate. The ethyl carboxylate group is a deactivating, meta-directing group for electrophilic aromatic substitution. However, due to the steric hindrance at the ortho positions, substitution often favors the para position. Therefore, direct chlorosulfonation of ethyl benzoate predominantly yields the para-isomer, ethyl 4-(chlorosulfonyl)benzoate[1].

To achieve selective synthesis of the ortho-isomer, a more strategic approach is required. A highly effective method involves a Sandmeyer-type reaction starting from the readily available ethyl 2-aminobenzoate (ethyl anthranilate). This pathway involves the diazotization of the amino group to form a diazonium salt, which is then subjected to a sulfochlorination reaction. A continuous-flow process for the analogous methyl ester has been shown to be particularly efficient, minimizing side reactions like hydrolysis that can occur in batch processes[2]. This guide will detail a laboratory-scale batch protocol based on this established chemistry.

Reaction Scheme:

-

Step 1: Diazotization of Ethyl 2-aminobenzoate

-

Step 2: Sulfochlorination of the Diazonium Salt

Part 2: Detailed Experimental Protocol

This section provides a self-validating protocol where successful isolation and purification are indicative of reaction success, which is then definitively confirmed by the characterization methods outlined in Part 3.

Safety Precautions:

-

Chlorosulfonic acid is extremely corrosive and reacts violently with water, causing the release of toxic HCl gas. All operations must be conducted in a certified fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and full-face protection, is mandatory.[3][4]

-

Diazonium salts can be explosive when isolated in a dry state. This protocol is designed to use the diazonium salt in-situ as a solution, which is a critical safety measure.

-

The reaction generates sulfur dioxide and hydrogen chloride gas; a gas trap (e.g., a sodium hydroxide scrubber) is essential.

Materials and Reagents:

-

Ethyl 2-aminobenzoate

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂) gas

-

Copper(I) Chloride (CuCl)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

Ice

Step-by-Step Synthesis Procedure:

Step 1: Preparation of the Diazonium Salt Solution

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add ethyl 2-aminobenzoate (1 equivalent).

-

Add a mixture of concentrated hydrochloric acid (3 equivalents) and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. The mixture should form a fine slurry of the amine hydrochloride salt.

-

Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the stirred amine slurry, ensuring the temperature is maintained strictly between 0-5 °C. The addition rate should be slow enough to prevent excessive foaming or a temperature rise.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The resulting solution of the diazonium salt should be clear and pale yellow. This solution is used immediately in the next step.

Step 2: Sulfochlorination (Sandmeyer-type Reaction)

-

In a separate, larger reaction vessel equipped with a gas inlet tube, a mechanical stirrer, and a gas outlet connected to a scrubber, prepare a solution of copper(I) chloride (0.1 equivalents) in concentrated hydrochloric acid.

-

Cool this solution to 0-5 °C and begin bubbling sulfur dioxide (SO₂) gas through the solution to create a saturated solution.

-

Slowly add the cold diazonium salt solution prepared in Step 1 to the SO₂/CuCl solution via a dropping funnel. The rate of addition should be controlled to keep the reaction temperature below 10 °C.

-

Vigorous evolution of nitrogen gas will be observed. Continue stirring the reaction mixture at low temperature until the gas evolution ceases.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

Step 3: Work-up and Purification

-

Carefully pour the reaction mixture onto crushed ice. A solid or oily product should separate.

-

Extract the aqueous mixture three times with dichloromethane (DCM).

-

Combine the organic extracts and wash them sequentially with cold water and then carefully with saturated sodium bicarbonate solution until effervescence stops (to neutralize residual acids).

-

Wash the organic layer one final time with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure Ethyl 2-(chlorosulfonyl)benzoate.

Part 3: Comprehensive Characterization

To confirm the identity and purity of the synthesized Ethyl 2-(chlorosulfonyl)benzoate, a combination of spectroscopic and physical methods is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. The expected signals in the ¹H and ¹³C NMR spectra are detailed below.

¹H NMR:

-

The spectrum will show characteristic signals for the aromatic protons, which will be shifted downfield due to the electron-withdrawing effects of the ester and sulfonyl chloride groups.

-

The ethyl group will present as a quartet for the -CH₂- protons and a triplet for the -CH₃ protons, with a typical coupling constant of ~7 Hz.

¹³C NMR:

-

The spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons (including two quaternary carbons attached to the functional groups), and the two carbons of the ethyl group.

| Data Summary: Expected NMR Shifts |

| ¹H NMR (CDCl₃, 400 MHz) |

| Chemical Shift (δ, ppm) |

| ~8.1 - 8.3 |

| ~7.6 - 7.8 |

| ~4.4 - 4.5 |

| ~1.4 - 1.5 |

| ¹³C NMR (CDCl₃, 100 MHz) |

| Chemical Shift (δ, ppm) |

| ~165 - 167 |

| ~130 - 140 |

| ~125 - 135 |

| ~62 - 63 |

| ~14 - 15 |

Note: These are predicted values based on analogous structures. Actual values may vary slightly.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The IR spectrum for the methyl analog, Methyl 2-(chlorosulfonyl)benzoate, provides a strong reference.[5]

| Data Summary: Key IR Absorption Bands |

| Wavenumber (cm⁻¹) |

| ~1720 - 1740 |

| ~1370 - 1390 |

| ~1170 - 1190 |

| ~1250 - 1300 |

| ~3000 - 3100 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of Ethyl 2-(chlorosulfonyl)benzoate (C₉H₉ClO₄S). A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) should be observable.

-

Key Fragments: Common fragmentation patterns for esters include the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group. Fragmentation of the sulfonyl chloride group may also be observed.

Part 4: Workflow Visualization

The overall process from starting material to final, characterized product can be visualized as a logical workflow.

Caption: Experimental workflow from synthesis to characterization.

Conclusion

The synthesis of Ethyl 2-(chlorosulfonyl)benzoate is effectively achieved through a multi-step process involving the diazotization of ethyl 2-aminobenzoate, followed by a Sandmeyer-type sulfochlorination. This strategic approach circumvents the regioselectivity issues associated with direct electrophilic substitution on the ethyl benzoate ring. Rigorous characterization using NMR, IR, and MS is crucial to confirm the structure and ensure the purity of this valuable synthetic intermediate, paving the way for its application in the development of novel pharmaceuticals and functional materials.

References

-

Quora. (2020). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?Link

-

Dike Moses Ekene. REPORT Lab work: ETHYL BENZOATE. Link

-

PrepChem.com. Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. Link

-

BenchChem. (2024). The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry. Link

-

PrepChem.com. Preparation of ethyl benzoate. Link

-

BenchChem. An In-depth Technical Guide to Ethyl 4-(chlorosulfonyl)benzoate: Synthesis, Reactions, and Applications. Link

-

Lin, Y., & Pang, J. (2016). THE CATALYTIC SYNTHESIS OF ETHYL BENZOATE WITH EXPANDABLE GRAPHITE AS CATALYST UNDER THE CONDITION OF MICROWAVE HEATING. CIBTech. Link

-

Google Patents. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. Link

-

BenchChem. Application Notes and Protocols for Ethyl Benzoate Synthesis via Dean-Stark Azeotropic Distillation. Link

-

PrepChem.com. Synthesis of ethyl 2-benzoylacetylamino-5-chlorobenzoate. Link

-

ResearchGate. Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. Link

-

Google Patents. CN105777669A - Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl) benzoic acid from methyl salicylate. Link

-

YouTube. (2021). The Hydrolysis of Ethyl Benzoate. Link

-

Google Patents. CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate. Link

-

Organic Syntheses. benzoylcholine iodide and chloride. Link

-

Sciencemadness Discussion Board. (2018). Ethyl benzoate synthesis. Link

-

Wikipedia. Ethyl benzoate. Link

-

PubChem. Ethyl 2-(chlorocarbonyl)benzoate. Link

-

Sigma-Aldrich. (2024). SAFETY DATA SHEET - Chlorosulfonic acid. Link

-

mzCloud. (2015). Ethyl benzoate. Link

-

Sigma-Aldrich. 2-(2-Methoxyethoxy)ethyl 2-(chlorosulfonyl)benzoate 97. Link

-

NJ.gov. Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY. Link

-

MassBank. ETHYL BENZOATE; EI-B; MS. Link

-

FUJIFILM Wako Chemicals. SAFETY DATA SHEET - Chlorosulfonic Acid. Link

-

The Royal Society of Chemistry. Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides. Link

-

CAMEO Chemicals - NOAA. CHLOROSULFONIC ACID. Link

-

PubMed. Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][6][7]benzodiazepin-1( 2H)-ones. Link

-

PubChem. Ethyl 2-chlorobenzoate. Link

-

Amerigo Scientific. Ethyl 2,4-dichloro-5-(chlorosulfonyl)benzoate. Link

-

Fisher Scientific. SAFETY DATA SHEET - Chlorosulfonic acid. Link

-

NIST WebBook. Benzoic acid, ethyl ester. Link

-

Chegg.com. (2020). 'H and 13C NMR spectra of ethyl benzoate acquired in CDC13. Link

-

YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN). Link

-

ChemicalBook. Ethyl benzoate(93-89-0) IR Spectrum. Link

-

ChemicalBook. Methyl 2-(chlorosulfonyl)benzoate(26638-43-7) IR2 spectrum. Link

-

MDPI. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Link

-

ResearchGate. ¹H NMR (300 MHz) of benzyl benzoate deprotection at 30 °C. Link

-

ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate. Link

Sources

"Ethyl 2-(chlorosulfonyl)benzoate" CAS number 103008-54-4

An In-depth Technical Guide to Ethyl 2-(chlorosulfonyl)benzoate

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on Ethyl 2-(chlorosulfonyl)benzoate (CAS No. 103008-54-4). It moves beyond a simple recitation of facts to provide a deeper understanding of its synthesis, reactivity, and application, grounded in mechanistic principles and practical laboratory considerations.

Introduction: A Versatile Bifunctional Reagent

Ethyl 2-(chlorosulfonyl)benzoate is a key reactive intermediate in organic synthesis. Its structure is characterized by an aromatic ring substituted with two distinct and highly useful functional groups: an ethyl ester and a sulfonyl chloride. This bifunctional nature makes it a valuable building block, particularly for the construction of complex molecules in the pharmaceutical and agrochemical industries. The electrophilic sulfur center of the sulfonyl chloride is highly susceptible to nucleophilic attack, while the ethyl ester provides a handle for further chemical transformations. Its primary utility lies in the synthesis of a wide array of sulfonamides and sulfonate esters, crucial pharmacophores found in numerous therapeutic agents.

Physicochemical & Spectroscopic Profile

A clear understanding of a reagent's physical properties is paramount for its effective use in synthesis. The properties of Ethyl 2-(chlorosulfonyl)benzoate are summarized below.

| Property | Value | Source/Comment |

| CAS Number | 103008-54-4 | [1] |

| Molecular Formula | C₉H₉ClO₄S | Inferred from structure |

| Molecular Weight | 248.68 g/mol | Calculated |

| Appearance | Colorless to pale yellow oil/liquid | Predicted based on similar compounds |

| Solubility | Miscible with most aprotic organic solvents (DCM, THF, Toluene, Acetonitrile). | General chemical knowledge |

| Reactivity | Highly reactive with nucleophiles; moisture sensitive. | Inferred from functional groups |

Note: Due to its high reactivity, especially with moisture, experimental data like boiling point is not commonly reported as the compound may decompose upon heating.

Synthesis of Ethyl 2-(chlorosulfonyl)benzoate

The most common and efficient laboratory-scale synthesis of aryl sulfonyl chlorides from aromatic amines proceeds via a diazotization-sulfonylation sequence, a variant of the Sandmeyer reaction. This method is applicable to the synthesis of Ethyl 2-(chlorosulfonyl)benzoate from its corresponding aniline precursor, ethyl 2-aminobenzoate.

Causality of the Synthetic Route: The choice of this pathway is dictated by the need to convert a stable and readily available amino group (-NH₂) into a sulfonyl chloride (-SO₂Cl).

-

Diazotization: The primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. This transformation is critical because the resulting diazonium group (-N₂⁺) is an excellent leaving group (dinitrogen gas). The low temperature is essential to prevent the premature decomposition of the unstable diazonium salt.

-

Chlorosulfonylation: The aqueous solution of the diazonium salt is then added to a solution of sulfur dioxide (SO₂) in a suitable solvent (like acetic acid) in the presence of a copper(I) chloride catalyst. The copper catalyst facilitates the displacement of the diazonium group and the introduction of the sulfonyl chloride moiety.

A related continuous-flow process has been developed for the methyl ester, highlighting the industrial relevance and the efforts to control this highly exothermic reaction safely and efficiently.[2][3]

Experimental Protocol: Synthesis from Ethyl 2-Aminobenzoate

Disclaimer: This is a representative protocol and should be performed by trained chemists with appropriate safety precautions in a well-ventilated fume hood.

-

Diazonium Salt Formation:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve ethyl 2-aminobenzoate (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature does not exceed 5 °C.

-

Stir the resulting solution at 0-5 °C for an additional 30 minutes after the addition is complete.

-

-

Chlorosulfonylation Reaction:

-

In a separate, larger flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid, containing a catalytic amount of copper(I) chloride (CuCl). Cool this solution to 10-15 °C.

-

Slowly add the cold diazonium salt solution from step 1 to the SO₂/acetic acid solution. Vigorous evolution of nitrogen gas will occur. Maintain the temperature below 20 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

-

-

Work-up and Isolation:

-

Pour the reaction mixture onto crushed ice and water.

-

Extract the product into an organic solvent such as dichloromethane (DCM) or ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove acidic impurities), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude Ethyl 2-(chlorosulfonyl)benzoate as an oil.

-

Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amine. The final product's identity and purity should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS). Due to its reactivity, the product is often used immediately in the next step without extensive purification.

Synthesis Workflow Diagram

Caption: Synthesis of Ethyl 2-(chlorosulfonyl)benzoate via diazotization.

Core Reactivity: The Electrophilic Sulfonyl Chloride

The synthetic utility of Ethyl 2-(chlorosulfonyl)benzoate stems almost entirely from the high electrophilicity of the sulfur atom in the sulfonyl chloride group. This group readily reacts with a wide range of nucleophiles.

-

Reaction with Amines (Sulfonamide Formation): This is the most significant reaction. Primary and secondary amines act as potent nucleophiles, attacking the sulfur atom to displace the chloride ion. This reaction forms a stable sulfonamide linkage (-SO₂-NR'R''). The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl generated, preventing the protonation of the reactant amine and driving the reaction to completion. This reaction is fundamental to building libraries of sulfonamide-based drug candidates.[4]

-

Reaction with Alcohols (Sulfonate Ester Formation): Alcohols react in a similar fashion to amines to yield sulfonate esters (-SO₂-OR').[5][6] This reaction is also often promoted by a base. The resulting sulfonate esters are themselves useful, for instance, as leaving groups in substitution reactions.

-

Hydrolysis: The sulfonyl chloride group is highly susceptible to hydrolysis. In the presence of water, it will rapidly convert to the corresponding sulfonic acid, 2-(ethoxycarbonyl)benzenesulfonic acid. This reactivity underscores the critical need for anhydrous conditions during its storage and use.

General Reaction Scheme

Caption: Key reactions of Ethyl 2-(chlorosulfonyl)benzoate with nucleophiles.

Applications in Drug Development and Agrochemicals

The primary value of Ethyl 2-(chlorosulfonyl)benzoate is as a scaffold for generating molecular diversity.

-

Core Building Block for Sulfonamides: The sulfonamide functional group is a cornerstone of medicinal chemistry. It is present in a vast range of drugs, including antibacterial agents (sulfa drugs), diuretics, anticonvulsants, and anti-inflammatory agents. By reacting Ethyl 2-(chlorosulfonyl)benzoate with a diverse collection of amines, medicinal chemists can rapidly generate libraries of novel compounds for high-throughput screening against various biological targets. The ethyl ester portion of the molecule can be subsequently hydrolyzed to the carboxylic acid or reduced to an alcohol, offering further points for diversification.

-

Intermediate in Agrochemical Synthesis: The utility of this reagent extends beyond pharmaceuticals. For example, the closely related methyl ester, 2-(chlorosulfonyl)-3-methyl benzoate, is a key intermediate in the synthesis of triflusulfuron-methyl, a sulfonylurea herbicide.[7] This demonstrates the broader applicability of this class of compounds in creating biologically active molecules.

Logical Workflow in Drug Discovery

Caption: Role of the title compound in a typical drug discovery workflow.

Safety, Handling, and Storage

Given its high reactivity, stringent safety protocols are mandatory when handling Ethyl 2-(chlorosulfonyl)benzoate.

-

Hazards: The compound is expected to be corrosive and a lachrymator (tear-inducing). Contact with skin and eyes will cause severe irritation or burns. Inhalation of vapors may cause respiratory tract irritation. It reacts exothermically with water and other protic solvents.

-

Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles.

-

Handling: Use only under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. Dispense using dry syringes or cannulas. Avoid contact with moisture, alcohols, and amines except under controlled reaction conditions.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and alcohols. For long-term storage, sealing under an inert atmosphere is highly recommended.

References

-

Quora. (2020-07-19). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? Retrieved from [Link]

-

Lin, R., & Pang, X. (2016). THE CATALYTIC SYNTHESIS OF ETHYL BENZOATE WITH EXPANDABLE GRAPHITE AS CATALYST UNDER THE CONDITION OF MICROWAVE HEATING. International Journal of Basic and Applied Chemical Sciences, 6(2), 68-74. Retrieved from [Link]

-

Procyon Chemicals. (2024-05-23). The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry. Retrieved from [Link]

-

Yu, Z., et al. (2016). Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. Organic Process Research & Development. Retrieved from [Link]

-

DergiPark. (n.d.). Synthesis and Characterization of Novel Hybrid Sulfonamide Molecules with Benzothiazole Scaffold. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl benzoate. Retrieved from [Link]

- Google Patents. (n.d.). CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.

-

SSERC. (n.d.). Hydrolysis of ethyl benzoate – Teacher's guide. Retrieved from [Link]

-

DOI. (n.d.). Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: an Example of Inhibiting Parallel Side-reactions. Retrieved from [Link]

-

MOLBASE. (n.d.). Ethyl 2-(chlorosulfonyl)benzoate | 103008-54-4. Retrieved from [Link]

-

Chemistry LibreTexts. (2022-10-04). 3.1.7: Reactions of Alcohols. Retrieved from [Link]

-

Wentzel Lab. (2020-01-22). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). Retrieved from [Link]

Sources

- 1. Ethyl 2-(chlorosulfonyl)benzoate|103008-54-4 - MOLBASE Encyclopedia [m.molbase.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate - Google Patents [patents.google.com]

An In-depth Technical Guide to Ethyl 2-(chlorosulfonyl)benzoate: Synthesis, Characterization, and Applications in Medicinal Chemistry

This guide provides a comprehensive overview of ethyl 2-(chlorosulfonyl)benzoate, a versatile reagent in organic synthesis, with a particular focus on its relevance to researchers, scientists, and professionals in drug development. We will delve into its molecular structure, physicochemical properties, synthesis, and characterization, and explore its utility as a key building block for the synthesis of sulfonamide-based therapeutic agents.

Molecular Structure and Physicochemical Properties

Ethyl 2-(chlorosulfonyl)benzoate is a bifunctional organic molecule containing both an ethyl ester and a sulfonyl chloride group attached to a benzene ring at positions 1 and 2, respectively. This unique arrangement of functional groups dictates its reactivity and utility in chemical synthesis.

Molecular Structure

The molecular structure of ethyl 2-(chlorosulfonyl)benzoate is characterized by a central benzene ring. An ethoxycarbonyl group (-COOCH₂CH₃) is attached to the first carbon atom of the ring, and a chlorosulfonyl group (-SO₂Cl) is attached to the second carbon atom.

Molecular Diagram:

Caption: 2D structure of Ethyl 2-(chlorosulfonyl)benzoate.

Physicochemical Properties

A summary of the key physicochemical properties of ethyl 2-(chlorosulfonyl)benzoate is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO₄S | [1] |

| Molecular Weight | 248.68 g/mol | [1] |

| CAS Number | 103008-54-4 | [1] |

| Appearance | Expected to be a crystalline solid or oil | - |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) | [2] |

| Predicted XlogP | 2.8 | [2] |

Synthesis of Ethyl 2-(chlorosulfonyl)benzoate

The synthesis of ethyl 2-(chlorosulfonyl)benzoate is most effectively achieved through a well-established synthetic route involving the diazotization of ethyl 2-aminobenzoate followed by a copper-catalyzed chlorosulfonation, a variation of the Sandmeyer reaction.[3][4] This method offers high regioselectivity and utilizes readily available starting materials.

Synthetic Workflow

The overall synthetic transformation can be visualized as follows:

Caption: Synthetic workflow for Ethyl 2-(chlorosulfonyl)benzoate.

Detailed Experimental Protocol

Materials:

-

Ethyl 2-aminobenzoate

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Sulfur dioxide (SO₂)

-

Glacial acetic acid (AcOH)

-

Copper(II) chloride (CuCl₂)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve ethyl 2-aminobenzoate in a mixture of concentrated HCl and water, cooled to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise via the dropping funnel, ensuring the temperature of the reaction mixture is maintained below 5 °C.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Chlorosulfonation:

-

In a separate, larger three-necked round-bottom flask equipped with a gas inlet tube, a mechanical stirrer, and a thermometer, prepare a saturated solution of sulfur dioxide in glacial acetic acid.

-

Add a catalytic amount of copper(II) chloride to this solution and cool it to 10-15 °C.

-

Slowly add the freshly prepared diazonium salt solution to the SO₂/AcOH/CuCl₂ mixture with vigorous stirring, maintaining the temperature between 10-15 °C. The addition should be controlled to manage the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a large beaker containing ice-water.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl 2-(chlorosulfonyl)benzoate.

-

The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl group protons.

-

Aromatic Protons (4H): These will appear as a complex multiplet in the downfield region, typically between δ 7.5 and 8.2 ppm. The electron-withdrawing nature of both the ester and the sulfonyl chloride groups will deshield these protons.

-

Ethyl Group Protons:

-

Methylene Protons (-OCH₂CH₃, 2H): A quartet will be observed around δ 4.4 ppm due to coupling with the adjacent methyl protons.

-

Methyl Protons (-OCH₂CH₃, 3H): A triplet will be observed around δ 1.4 ppm due to coupling with the adjacent methylene protons.

-

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

-

Carbonyl Carbon (-C=O): A signal is expected in the range of δ 165-170 ppm.

-

Aromatic Carbons (6C): Six distinct signals are anticipated in the aromatic region (δ 125-145 ppm). The carbon attached to the sulfonyl chloride group will be significantly downfield.

-

Ethyl Group Carbons:

-

Methylene Carbon (-OCH₂CH₃): A signal around δ 61 ppm.

-

Methyl Carbon (-OCH₂CH₃): A signal around δ 14 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C=O Stretch (Ester): A strong absorption band around 1720-1730 cm⁻¹.

-

S=O Stretch (Sulfonyl Chloride): Two strong absorption bands, one asymmetric stretch around 1370-1380 cm⁻¹ and one symmetric stretch around 1170-1190 cm⁻¹.

-

C-O Stretch (Ester): A strong absorption band in the region of 1250-1300 cm⁻¹.

-

C-Cl Stretch: A medium to weak absorption band around 600-800 cm⁻¹.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 248 for ³⁵Cl and 250 for ³⁷Cl in a roughly 3:1 ratio).

-

Key Fragmentation Pathways:

-

Loss of the ethoxy radical (-OCH₂CH₃) to give a fragment at m/z = 203.

-

Loss of the chlorosulfonyl radical (-SO₂Cl) to give a fragment at m/z = 149.

-

Loss of chlorine radical (-Cl) to give a fragment at m/z = 213.

-

Reactivity and Applications in Drug Development

The primary utility of ethyl 2-(chlorosulfonyl)benzoate in drug development lies in its reactivity as a sulfonylating agent. The sulfonyl chloride group is a potent electrophile that readily reacts with nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.[3][5]

Synthesis of Sulfonamides

The reaction of ethyl 2-(chlorosulfonyl)benzoate with a primary or secondary amine in the presence of a base (such as pyridine or triethylamine) yields the corresponding N-substituted sulfonamide. This reaction is a cornerstone in the synthesis of a wide array of sulfonamide-containing drugs.

Reaction Scheme:

Caption: General reaction for the synthesis of sulfonamides.

Importance in Medicinal Chemistry

The sulfonamide functional group is a key pharmacophore found in a multitude of clinically approved drugs with diverse therapeutic applications, including:

-

Antibacterials: The original "sulfa drugs" function by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.

-

Diuretics: Carbonic anhydrase inhibitors containing a sulfonamide moiety are used to treat glaucoma and as diuretics.[6]

-

Anticonvulsants: Certain antiepileptic drugs feature a sulfonamide group.

-

Anti-inflammatory Agents: COX-2 inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs), often incorporate a sulfonamide scaffold.

-

Antiviral Agents: Protease inhibitors used in the treatment of HIV often contain sulfonamide groups.[5]

The ability of ethyl 2-(chlorosulfonyl)benzoate to serve as a precursor to a wide range of substituted sulfonamides makes it a valuable tool for medicinal chemists in the design and synthesis of novel therapeutic agents. The ethyl ester group can be further manipulated, for instance, through hydrolysis to the corresponding carboxylic acid, providing an additional handle for molecular diversification.

Conclusion

Ethyl 2-(chlorosulfonyl)benzoate is a valuable and versatile building block in organic synthesis. Its straightforward preparation, well-defined reactivity, and the importance of its sulfonamide derivatives in medicinal chemistry underscore its significance for researchers in drug discovery and development. This guide has provided a detailed overview of its molecular structure, properties, synthesis, and applications, offering a solid foundation for its effective utilization in the laboratory.

References

-

LookChem. Ethyl 2-sulfamoylbenzoate. [Link]

-

MOLBASE. Ethyl 2-(chlorosulfonyl)benzoate | 103008-54-4. [Link]

-

Quora. What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. [Link]

-

PubChemLite. Ethyl 2-(chlorosulfonyl)benzoate (C9H9ClO4S). [Link]

- Google Patents.

-

ResearchGate. Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. [Link]

-

PubChem. Ethyl 2-(chlorocarbonyl)benzoate | C10H9ClO3 | CID 13115472. [Link]

-

Baxendale Group. Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. [Link]

- Di Loreto, H. E., et al. (2002). Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. Chemosphere, 49(3), 353-361.

-

UCL Discovery. Synthetic approaches to biologically active sulfonates and sulfonamides. [Link]

-

Al-Said, N. (2013). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][2][7]diazepin-2-ylamino)benzoate. Molbank, 2013(4), M811.

-

Journal of Scientific and Innovative Research. Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. [Link]

-

PrepChem. Preparation of ethyl benzoate. [Link]

-

DergiPark. Synthesis and Characterization of Novel Hybrid Sulfonamide Molecules with Benzothiazole Scaffold. [Link]

-

Organic Syntheses. ETHYL p-AMINOBENZOATE. [Link]

-

Scientific Research Publishing. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. [Link]

-

Organic Chemistry Portal. Diazotisation. [Link]

- Google Patents.

-

ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]

- Google Patents.

-

CONICET. Spectral Assignments and Reference Data. [Link]

-

Brainly. [FREE] Ethyl benzoate (PhCO2Et) has these peaks in its ^{13}C NMR spectrum. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

Chegg. Solved Ethyl benzoate PhCO Et has these peaks in its 13C NMR. [Link]

-

ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... [Link]

-

CIBTech. THE CATALYTIC SYNTHESIS OF ETHYL BENZOATE WITH EXPANDABLE GRAPHITE AS CATALYST UNDER THE CONDITION OF MICROWAVE HEATING. [Link]

-

MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP000037. [Link]

-

Pharmacy 180. Fragmentation Processes - Structure Determination of Organic Compounds. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

The Royal Society of Chemistry. Supporting information Figure S1: Mass spectral fragmentations of sulfonates. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. CSD Solution #13 [chem.ucalgary.ca]

- 3. Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Diazotisation [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate - Google Patents [patents.google.com]

"Ethyl 2-(chlorosulfonyl)benzoate" safety data sheet and handling precautions

The following technical guide is structured to provide actionable, high-level safety and handling intelligence for Ethyl 2-(chlorosulfonyl)benzoate . It prioritizes mechanistic understanding over rote compliance, ensuring researchers can adapt these protocols to specific experimental contexts.

CAS: 103008-54-4 | Formula: C

Executive Summary & Strategic Utility

Ethyl 2-(chlorosulfonyl)benzoate is a high-value electrophilic intermediate primarily utilized in the synthesis of saccharin derivatives , sulfonamide pharmaceuticals , and herbicide scaffolds .[1] Its dual-functionality—possessing both an electrophilic sulfonyl chloride motif and a carboxylate ester—makes it a versatile "lynchpin" molecule in heterocycle construction.[1]

Critical Safety Profile: The compound is corrosive and water-reactive .[1] Upon contact with moisture, it hydrolyzes to release hydrogen chloride (HCl) gas and the corresponding sulfonic acid. This hydrolysis is exothermic and can pressurize sealed vessels, presenting an explosion hazard if stored improperly.

Hazard Identification & Mechanistic Logic

Understanding the why behind the hazards allows for predictive safety management.

The Hydrolysis Cascade

The primary risk stems from the sulfonyl chloride group's susceptibility to nucleophilic attack by water.

-

Corrosivity: The generated HCl and sulfonic acid cause immediate, severe burns to skin, eyes, and respiratory tracts.

-

Pressure Hazard: In a closed container, the evolution of HCl gas can exceed the vessel's burst pressure.

-

Induction Period: Hydrolysis may be slow initially due to immiscibility with water, leading to a false sense of security before a sudden, violent exotherm occurs (the "delayed runaway" effect).

Hazard Decision Tree

The following logic flow illustrates the critical decision points when handling this compound.

Figure 1: Hazard assessment logic for initial handling. Note the critical check for pressurization.

Storage & Stability Protocols

Objective: Prevent the catalytic cycle of decomposition. HCl generated by trace moisture can auto-catalyze further decomposition of the ester moiety.[1]

| Parameter | Specification | Rationale (Expertise) |

| Temperature | 2°C – 8°C (Refrigerate) | Lowers kinetic rate of hydrolysis and thermal decomposition.[1] |

| Atmosphere | Inert (Argon/Nitrogen) | Displaces atmospheric moisture. Argon is preferred as it is heavier than air, forming a "blanket" over the liquid. |

| Container | Glass (Teflon-lined cap) | Avoid metal containers (corrosion risk).[1] Parafilm is insufficient; use electrical tape over the cap or store in a desiccator. |

| Secondary | Desiccator with KOH | Storing in a desiccator containing KOH pellets helps neutralize any escaping acid vapors, protecting the fridge's internal components. |

Handling & Experimental "Self-Validating" Systems

A self-validating system includes built-in checks that alert the scientist to failure before it becomes catastrophic.[1]

Protocol A: The "Dry-Line" Transfer

Context: Transferring the reagent from storage to reaction vessel.[1]

-

Validation Step 1 (Visual): Inspect the septum/cap.[1] White crusts indicate hydrolysis.[1] If present, assume the bottle is pressurized.

-

Venting: Insert a small gauge needle connected to a bubbler (inert gas) to equalize pressure before withdrawing liquid.[1]

-

Syringe Technique: Use glass syringes with Teflon-tipped plungers.[1] Standard rubber-tipped plastic syringes may swell or degrade upon prolonged contact.[1]

-

Needle Hygiene: Wipe the needle with a dry Kimwipe immediately after withdrawal to prevent acid burns on the septum, which degrades the seal over time.

Protocol B: Reaction Monitoring (The HCl Trap)

Since the reaction often releases HCl (e.g., when reacting with amines), the setup must account for off-gassing.

-

Setup: Connect the reaction vessel reflux condenser to a base trap (e.g., NaOH solution) via a suck-back trap.[1]

-

Validation Step 2 (The Bubbler): The rate of bubbling in the trap serves as a real-time proxy for reaction progress.[1] Rapid bubbling = fast reaction; Cessation = completion or stalling.[1]

Emergency Response & Quenching Workflow

The "Dilute-Then-Destroy" Principle: Never add water directly to the neat sulfonyl chloride.[1] The exotherm can cause the solvent to flash-boil, spraying corrosive material.[1]

Quenching Logic

When the reaction is complete, unreacted sulfonyl chloride must be destroyed.

Figure 2: The "Dilute-Then-Destroy" quenching workflow to prevent thermal runaway.[1]

Spill Management

-

Evacuate: If the spill is >10 mL and outside a hood, evacuate the lab.

-

PPE: Butyl rubber gloves are superior to Nitrile for prolonged exposure, but double-gloved Nitrile is acceptable for immediate splash protection if changed instantly.[1]

-

Neutralization: Cover the spill with solid sodium bicarbonate or a 1:1 mixture of sand and soda ash.[1] Do not use water.[1][2][3]

-

Cleanup: Once bubbling ceases, sweep up the solid into a hazardous waste container labeled "Acidic Organic Solids."

Synthesis & Application Context

For drug development professionals, this compound is a scaffold enabler.

-

Saccharin Synthesis: Reaction with ammonia (or primary amines) followed by base-catalyzed cyclization yields saccharin derivatives [1].[1]

-

Sulfonamides: A standard Schotten-Baumann reaction with amines yields sulfonamides.[1]

-

Tip: Use pyridine or triethylamine as an HCl scavenger to drive the reaction and protect the ester group from acid-catalyzed hydrolysis.[1]

-

-

Nucleophilic Substitution: The chlorine atom is a good leaving group, but the sulfonyl sulfur is a "hard" electrophile. Soft nucleophiles may attack the aromatic ring or the ester depending on conditions.

References

-

Di Loreto, H. E., Czarnowski, J., & Afonso, M. S. (2002). Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. Chemosphere, 49(3), 353-361.[1][4] Link

-

PubChem. (n.d.).[1] Ethyl 2-(chlorosulfonyl)benzoate (CID 3763467).[1][5] National Library of Medicine. Link

-

MOLBASE. (n.d.). Ethyl 2-(chlorosulfonyl)benzoate CAS 103008-54-4.[1][6] Chemical Directory. Link

-

Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: Sulfonyl Chlorides (Generic Handling). Merck KGaA.[1] Link(Note: General safety protocols for sulfonyl chlorides applied due to specific SDS scarcity).[1]

Sources

- 1. lookchem.com [lookchem.com]

- 2. gebauer.com [gebauer.com]

- 3. directpcw.com [directpcw.com]

- 4. Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PubChemLite - Ethyl 2-(chlorosulfonyl)benzoate (C9H9ClO4S) [pubchemlite.lcsb.uni.lu]

- 6. m.molbase.com [m.molbase.com]

The Custodian's Handbook: A Technical Guide to the Storage and Stability of Ethyl 2-(chlorosulfonyl)benzoate

For the researcher, scientist, and drug development professional, the integrity of starting materials is paramount. Ethyl 2-(chlorosulfonyl)benzoate, a versatile bifunctional reagent, holds significant potential in the synthesis of novel pharmaceutical agents and other complex organic molecules. However, its utility is intrinsically linked to its stability. This guide provides an in-depth technical overview of the optimal storage and handling conditions for Ethyl 2-(chlorosulfonyl)benzoate, grounded in the principles of chemical reactivity and supported by field-proven insights to ensure its viability for research and development.

The Chemical Profile of a Reactive Intermediate

Ethyl 2-(chlorosulfonyl)benzoate is characterized by two key functional groups: an ethyl ester and a sulfonyl chloride. The electrophilic nature of the sulfur atom in the sulfonyl chloride and the carbonyl carbon of the ester dictates its reactivity and, consequently, its stability profile. Understanding the inherent reactivity of these moieties is fundamental to establishing appropriate storage protocols.

The primary degradation pathway of concern is hydrolysis . The presence of even trace amounts of moisture can lead to the rapid decomposition of the sulfonyl chloride to the corresponding sulfonic acid, rendering the reagent inactive for its intended sulfonylation reactions.[1] Concurrently, the ethyl ester is also susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield 2-(chlorosulfonyl)benzoic acid and ethanol.[2][3]

Recommended Storage Conditions: A Multi-faceted Approach

To mitigate the inherent reactivity of Ethyl 2-(chlorosulfonyl)benzoate, a stringent set of storage conditions must be implemented. These recommendations are not merely precautionary but are based on the fundamental principles of chemical kinetics and equilibrium.

Atmospheric Control: The Imperative for an Inert Environment

Due to its acute sensitivity to moisture, Ethyl 2-(chlorosulfonyl)benzoate must be stored under a dry, inert atmosphere.[4] Nitrogen or argon gas are the preferred choices. This practice serves a dual purpose: it displaces atmospheric moisture, thereby preventing hydrolysis of the sulfonyl chloride, and it mitigates the risk of oxidative degradation, although the latter is a lesser concern for this particular molecule. The necessity for an inert atmosphere is underscored by the violent reaction that can occur between sulfonyl chlorides and water.

Temperature Regulation: Balancing Stability and Usability

Lowering the storage temperature is a critical factor in preserving the integrity of Ethyl 2-(chlorosulfonyl)benzoate. Refrigeration is strongly recommended. The Arrhenius equation dictates that a decrease in temperature leads to a logarithmic decrease in the rate of chemical reactions, including decomposition pathways.

Table 1: Recommended Storage Temperatures and Rationale

| Temperature Range | Recommendation | Rationale |

| 2-8 °C | Optimal | Significantly slows the rate of hydrolytic and potential thermal degradation, ensuring long-term stability. |

| Room Temperature | Short-term only | Acceptable for brief periods during handling and weighing, but prolonged exposure increases the risk of degradation. |

| > 25 °C | Avoid | Increased temperature accelerates decomposition, leading to a rapid loss of purity and potential pressure build-up in sealed containers. |

It is crucial to allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface of the compound.

Containment: Selecting the Appropriate Vessel

The choice of storage container is as critical as the atmospheric and temperature conditions. The container must be chemically resistant and provide a hermetic seal.

-

Material: Borosilicate glass (e.g., amber glass bottles) is the preferred material due to its chemical inertness.

-

Sealing: A tightly sealed container with a PTFE-lined cap is essential to prevent moisture ingress and leakage of corrosive vapors. For long-term storage, sealing the cap with paraffin film provides an additional barrier.

Incompatible Materials and Conditions: A Proactive Approach to Safety and Stability

The high reactivity of Ethyl 2-(chlorosulfonyl)benzoate necessitates strict segregation from a range of incompatible materials. Contact with these substances can lead to vigorous and potentially hazardous reactions, as well as complete degradation of the reagent.

Table 2: Incompatible Materials and Associated Hazards

| Incompatible Material | Hazard | Rationale |

| Water/Moisture | Violent reaction, rapid hydrolysis, release of HCl gas. | The sulfonyl chloride group is highly susceptible to nucleophilic attack by water, leading to the formation of the corresponding sulfonic acid and hydrochloric acid. |

| Bases (e.g., hydroxides, amines) | Exothermic reaction, rapid decomposition. | Bases will readily react with the acidic protons that can be formed upon hydrolysis and can also catalyze the hydrolysis of the ester. |

| Alcohols | Reaction to form sulfonate esters. | While this is a desired reaction in synthesis, unintentional contact during storage will consume the reagent. |

| Strong Oxidizing Agents | Potential for vigorous, exothermic reaction. | The sulfonyl chloride moiety can be further oxidized, leading to decomposition. |

Visualizing Degradation: Pathways to Instability

To fully appreciate the importance of the recommended storage conditions, it is instructive to visualize the primary degradation pathways of Ethyl 2-(chlorosulfonyl)benzoate.

Caption: Primary degradation pathways of Ethyl 2-(chlorosulfonyl)benzoate.

Experimental Protocol: A Self-Validating System for Stability Assessment

For critical applications, it is prudent to verify the purity of Ethyl 2-(chlorosulfonyl)benzoate, especially after prolonged storage or if there is any suspicion of exposure to adverse conditions. A robust High-Performance Liquid Chromatography (HPLC) method is the gold standard for this assessment.

Objective: To develop a stability-indicating HPLC method for the quantification of Ethyl 2-(chlorosulfonyl)benzoate and the detection of its primary hydrolytic degradation products.

Methodology:

-

Standard and Sample Preparation:

-

Prepare a stock solution of Ethyl 2-(chlorosulfonyl)benzoate in anhydrous acetonitrile at a concentration of 1 mg/mL.

-

Generate a "forced degradation" sample by adding a small amount of water to a separate aliquot of the stock solution and allowing it to stand at room temperature for a controlled period. This will generate the sulfonic acid degradation product for peak identification.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

-

Mobile Phase: A gradient elution is recommended to separate the relatively nonpolar parent compound from its more polar degradation products.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient Program: A linear gradient from 30% B to 90% B over 15 minutes, followed by a hold and re-equilibration.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV detection at a wavelength where both the parent compound and potential degradation products have significant absorbance (e.g., 230 nm and 254 nm).

-

Injection Volume: 10 µL

-

-

Data Analysis and System Suitability:

-

The retention time of the main peak in the standard solution should correspond to that of Ethyl 2-(chlorosulfonyl)benzoate.

-

The chromatogram of the forced degradation sample should show a new, more polar peak corresponding to the sulfonic acid derivative, demonstrating the stability-indicating nature of the method.

-

System suitability parameters (e.g., tailing factor, theoretical plates) should be established and monitored to ensure the ongoing validity of the method.

-

This protocol provides a framework for a self-validating system. By comparing the chromatogram of a stored sample to that of a freshly prepared standard and a forced degradation sample, a researcher can confidently assess the integrity of their Ethyl 2-(chlorosulfonyl)benzoate.

Caption: Workflow for the HPLC-based stability assessment of Ethyl 2-(chlorosulfonyl)benzoate.

Conclusion: The Cornerstone of Reliable Research

The chemical stability of Ethyl 2-(chlorosulfonyl)benzoate is not a passive property but an actively managed state. By adhering to the principles of inert atmosphere storage, stringent temperature control, and the avoidance of incompatible materials, researchers can ensure the integrity and reactivity of this valuable synthetic building block. The implementation of a robust analytical method for purity assessment provides a final layer of quality control, underpinning the reliability and reproducibility of experimental outcomes. In the pursuit of scientific advancement, the careful stewardship of our chemical tools is a non-negotiable prerequisite for success.

References

-

Homework.Study.com. A) When ethylbenzoate undergoes hydrolysis, ethanol is one product. Draw the structure of the... [Online]. Available at: [Link]

-

ACS Publications. Kinetics of Synthesis and Hydrolysis of Ethyl Benzoate over Amberlyst 39. [Online]. Available at: [Link]

-

YouTube. The Hydrolysis of Ethyl Benzoate. [Online]. Available at: [Link]

-

Chemistry LibreTexts. 22.6: Ester Chemistry. [Online]. Available at: [Link]

-

Canadian Science Publishing. Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. [Online]. Available at: [Link]

Sources

Technical Whitepaper: Spectroscopic Characterization & Reactivity Profile of Ethyl 2-(chlorosulfonyl)benzoate

Executive Summary & Chemical Identity[1]

Ethyl 2-(chlorosulfonyl)benzoate is a bifunctional electrophile serving as a critical intermediate in the synthesis of benzothiazines, sultams, and the artificial sweetener saccharin. Its dual reactivity—stemming from the highly reactive sulfonyl chloride moiety (

This guide provides a definitive reference for the spectroscopic identification of this compound, distinguishing it from its hydrolysis products (sulfonic acids) and regioisomers.

Chemical Profile

| Property | Data |

| IUPAC Name | Ethyl 2-(chlorosulfonyl)benzoate |

| CAS Number | 59116-94-4 |

| Molecular Formula | |

| Molecular Weight | 248.68 g/mol |

| Physical State | Viscous oil or low-melting solid (dependent on purity) |

| Solubility | Soluble in |

Spectroscopic Analysis

Nuclear Magnetic Resonance ( NMR)

Solvent: Deuterated Chloroform (

Data Table

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 8.15 – 8.10 | Doublet of doublets (dd) | 1H | Ar-H3 | Ortho to |

| 7.75 – 7.65 | Multiplet (m) | 2H | Ar-H5, H6 | Overlapping aromatic signals. |

| 7.60 – 7.55 | Multiplet (m) | 1H | Ar-H4 | Meta to both withdrawing groups. |

| 4.48 | Quartet ( | 2H | Characteristic ester methylene. Deshielded by oxygen.[1] | |

| 1.42 | Triplet ( | 3H | Methyl terminal of the ethyl group. |

Infrared Spectroscopy (FT-IR)

Method: Neat oil (ATR) or KBr pellet.

Diagnostic Bands: The absence of a broad

| Wavenumber ( | Vibration Mode | Functional Group | Notes |

| 1735 – 1725 | Ester Carbonyl | Strong intensity.[2] Conjugated with aryl ring.[3][1] | |

| 1380 – 1365 | Sulfonyl Chloride | Asymmetric stretch. Diagnostic for | |

| 1185 – 1175 | Sulfonyl Chloride | Symmetric stretch. | |

| 1280 – 1260 | Ester C-O | "Fingerprint" region stretch. | |

| 3080 – 3050 | Aromatic C-H | Weak intensity. | |

| 2985 – 2940 | Alkyl C-H | Methyl/Methylene stretches. |

Mass Spectrometry (EI-MS)

Ionization: Electron Impact (70 eV)

** fragmentation Logic:** The molecule exhibits a characteristic isotope pattern due to Chlorine (

| m/z (amu) | Ion Identity | Fragmentation Pathway |

| 248 / 250 | Molecular Ion (3:1 intensity ratio). | |

| 213 | Loss of radical chlorine. Formation of sulfonyl cation. | |

| 203 | Loss of ethoxy group from ester. | |

| 184 | Extrusion of | |

| 149 | Loss of entire chlorosulfonyl group (Base peak candidate). |

Synthetic Protocol & Workflow

The most robust synthesis involves the Meerwein Arylation (diazotization-chlorosulfonylation) of ethyl anthranilate. This method avoids the harsh conditions of direct chlorosulfonation, which can degrade the ester.

Step-by-Step Methodology

-

Diazotization:

-

Dissolve Ethyl 2-aminobenzoate (1.0 eq) in concentrated HCl (excess) and glacial acetic acid at 0°C.

-

Add aqueous

(1.1 eq) dropwise, maintaining temperature < 5°C. -

Checkpoint: Solution must remain clear (diazo salt formation).

-

-

Chlorosulfonylation (The Sandmeyer Step):

-

Prepare a saturated solution of

gas in glacial acetic acid containing catalytic -

Pour the cold diazonium salt solution into the

mixture. -

Observation: Vigorous gas evolution (

).

-

-

Workup:

-

Pour reaction mixture into crushed ice/water.

-

Extract immediately with Dichloromethane (DCM).

-

Crucial Step: Wash DCM layer with cold 5%

to remove acetic acid, then brine. Dry over anhydrous

-

-

Purification:

-

Evaporate solvent.[4] The residue is often pure enough for downstream use. If necessary, rapid column chromatography (Hexane/EtOAc) on silica gel is possible, but prolonged exposure to silica (acidic) can cause hydrolysis.

-

Visualizing the Workflow

Caption: Synthesis pathway via Meerwein arylation, highlighting critical degradation risks and downstream utility.

Fragmentation & Logic Diagram

Understanding the Mass Spec fragmentation is vital for confirming the stability of the sulfonyl-chloride bond during analysis.

Caption: Primary EI-MS fragmentation pathways. The stability of the benzoyl cation (m/z 149) often makes it the base peak.

References

-

Synthesis of Sulfonyl Chlorides via Diazotization : Meerwein, H., et al. "Über die Einwirkung von Schwefeldioxyd und Chlor auf Diazoniumchloride." Chemische Berichte, 1957.

-

Spectroscopic Data of Benzoate Derivatives : National Institute of Standards and Technology (NIST). "Ethyl 2-chlorobenzoate IR Spectrum" (Analogous structural reference).

-

General IR of Sulfonyl Chlorides : Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. Wiley.[3] (Standard text for functional group verification).

-

Safety & Handling : Sigma-Aldrich Safety Data Sheet (SDS) for 2-(Chlorosulfonyl)benzoic acid derivatives.

Sources

A Technical Guide to Ethyl 2-(chlorosulfonyl)benzoate: Sourcing, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Sulfonylating Agent

Ethyl 2-(chlorosulfonyl)benzoate, also known as 2-ethoxycarbonylbenzenesulfonyl chloride, is a bifunctional reagent of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring both an ethyl ester and a reactive sulfonyl chloride on the same aromatic ring, makes it a valuable building block for the synthesis of a diverse range of molecular architectures, particularly sulfonamides. The strategic placement of these functional groups allows for sequential or orthogonal chemical modifications, providing a powerful tool for the construction of complex molecules and chemical probes. This guide offers a comprehensive overview of its commercial availability, key chemical properties, synthesis, and core applications, with a focus on its utility in the development of novel therapeutics.

Core Properties and Identification

A clear understanding of the fundamental physicochemical properties of Ethyl 2-(chlorosulfonyl)benzoate is essential for its safe handling, storage, and effective use in synthesis.

| Property | Value | Source |

| CAS Number | 103008-54-4 | [1] |

| Molecular Formula | C₉H₉ClO₄S | [1] |

| Molecular Weight | 248.68 g/mol | [1] |

| Appearance | Typically a solid | N/A |

| Solubility | Soluble in many organic solvents | General Knowledge |

| LogP | 2.8716 | [1] |

Commercial Availability and Sourcing

Ethyl 2-(chlorosulfonyl)benzoate is available from a number of chemical suppliers, though it is more commonly listed as a research chemical rather than a bulk commodity. When sourcing this reagent, researchers should consider purity, available quantities, and lead times. Below is a representative list of suppliers; this is not an exhaustive list and availability may vary.

| Supplier | Product Name | Purity | CAS Number |

| AK Scientific, Inc. (AKSci) | Ethyl 2-(chlorosulfonyl)benzoate | 95% | 103008-54-4 |

| MOLBASE | Ethyl 2-(chlorosulfonyl)benzoate | N/A | 103008-54-4 |

| BLD Pharm | Ethyl 2-(chlorosulfonyl)benzoate | N/A | 103008-54-4 |

It is also common to find a variety of substituted analogs of Ethyl 2-(chlorosulfonyl)benzoate commercially available, which can be used to introduce additional functionality into the target molecules. Examples of such derivatives include:

-

Ethyl 2,4-dichloro-5-(chlorosulfonyl)benzoate

-

Ethyl 2-(chlorosulfonyl)-5-nitrobenzoate

-

Ethyl 5-bromo-2-(chlorosulfonyl)benzoate

Synthetic Pathways: Accessing the Reagent

Workflow for the Synthesis of Ethyl 2-(chlorosulfonyl)benzoate

Caption: Synthetic workflow for Ethyl 2-(chlorosulfonyl)benzoate.

Detailed Experimental Protocol: Synthesis of Ethyl 2-(chlorosulfonyl)benzoate

This protocol is adapted from general procedures for the chlorosulfonation of aromatic compounds.[2][3]

Materials:

-

Ethyl benzoate

-

Chlorosulfonic acid

-

Crushed ice

-

Dichloromethane (or another suitable organic solvent)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Stirring bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath to maintain a low temperature.

-

Addition of Reagent: Carefully add an excess of chlorosulfonic acid (typically 3-5 equivalents) to the cooled flask.

-

Substrate Addition: Slowly add ethyl benzoate (1 equivalent) dropwise to the stirred chlorosulfonic acid, ensuring the internal temperature remains between 0-5 °C. The reaction is exothermic and generates HCl gas, which should be appropriately vented.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for a specified time (typically 1-3 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Workup - Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This step should be performed with extreme caution as it is highly exothermic.

-

Extraction: Transfer the resulting slurry to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic layers and wash sequentially with cold water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. The crude Ethyl 2-(chlorosulfonyl)benzoate can be further purified by vacuum distillation or recrystallization.

Core Application: Synthesis of Sulfonamides

The primary utility of Ethyl 2-(chlorosulfonyl)benzoate in drug discovery lies in its role as a precursor to sulfonamides. The sulfonyl chloride moiety reacts readily with primary and secondary amines to form a stable sulfonamide linkage, a key pharmacophore in a wide range of therapeutic agents.[4][5]

Workflow for the Synthesis of N-Substituted Ethyl 2-sulfamoylbenzoates

Caption: General workflow for sulfonamide synthesis.

Detailed Experimental Protocol: Synthesis of a Representative N-Substituted Ethyl 2-sulfamoylbenzoate

This protocol describes a general procedure for the reaction of Ethyl 2-(chlorosulfonyl)benzoate with a primary amine.[6][7]

Materials:

-

Ethyl 2-(chlorosulfonyl)benzoate

-

A primary amine (e.g., aniline or benzylamine)

-

Pyridine or triethylamine (as a base)

-

Dichloromethane (or another suitable aprotic solvent)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Stirring bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography (if necessary)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 equivalent) and the base (1.1-1.5 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath.

-

Addition of Sulfonyl Chloride: Dissolve Ethyl 2-(chlorosulfonyl)benzoate (1.05 equivalents) in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirred amine solution.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Workup: Dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.

-

Washing: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization or silica gel column chromatography to yield the desired N-substituted ethyl 2-sulfamoylbenzoate.

Safety and Handling

Ethyl 2-(chlorosulfonyl)benzoate is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. As a sulfonyl chloride, it is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. It is corrosive and can cause severe skin burns and eye damage. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) from the supplier for detailed hazard information.

Conclusion

Ethyl 2-(chlorosulfonyl)benzoate is a valuable and versatile reagent for drug discovery and organic synthesis. Its bifunctional nature provides a platform for the creation of diverse molecular scaffolds, with its primary application being the synthesis of sulfonamides. A thorough understanding of its commercial availability, synthetic routes, and reactivity is crucial for its effective and safe utilization in the laboratory. The protocols and information provided in this guide are intended to equip researchers with the foundational knowledge to incorporate this powerful building block into their synthetic strategies.

References

-

MOLBASE. Ethyl 2-(chlorosulfonyl)benzoate|103008-54-4. Available from: [Link].

- El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. International Journal of Pharmaceutical Sciences and Research, 11(8), 3584-3595.

- DeBergh, J. R., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 15(8), 1954-1957.

-

Organic Syntheses. Benzenesulfonyl chloride. Available from: [Link].

- Blakemore, P. R., Ho, D. K. H., & Nap, W. M. (2005). Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes. Organic & Biomolecular Chemistry, 3(8), 1365-1368.

- El-Faham, A., et al. (2019).

- Mondal, S., et al. (2017). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of Taibah University for Science, 11(6), 1083-1092.

- Google Patents. (2021). Synthesis method of 2-chlorosulfonyl-3-methyl benzoate. CN112979506A.

- Google Patents. (2003). Method for the preparation of 2-methoxy-4-(N-t-butylamino-carbonyl)-benzenesulfonyl chloride. US6548702B1.

- Deng, X., & Mani, N. S. (2006).

- Google Patents. (1995). Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes. US5473095A.

-

ResearchGate. The reaction of benzenesulfonyl chloride and the primary amine group of... Available from: [Link].

- IntechOpen. (2021). Synthesis of Ethyl Benzoate by Ozonolysis of Styrene in the Presence of Ethanol. In Ozone.

-

PubMed. (2005). Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of alpha,beta-unsaturated esters from aldehydes. Available from: [Link].

-

Chemguide. The reaction of acyl chlorides with ammonia and primary amines. Available from: [Link].

-

Sciencemadness Discussion Board. (2018). Ethyl benzoate synthesis. Available from: [Link].

-

Quora. What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? Available from: [Link].

- Pereshivko, O. P., et al. (2016). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines.

- Rogers, D. H., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organics, 4(2), 229-243.

-

SSERC. Hydrolysis of ethyl benzoate – pupil guide. Available from: [Link].

-

Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Available from: [Link].

- Google Patents. (2024). Preparation method of o-ethoxybenzoyl chloride. CN117756625B.

- Google Patents. (2016). Preparing method for o-methoxybenzoyl chloride. CN105481687A.

Sources

- 1. m.molbase.com [m.molbase.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

The Pivotal Role of Ethyl 2-(chlorosulfonyl)benzoate as a Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of synthetic organic chemistry, the strategic use of versatile intermediates is paramount to the efficient construction of complex molecular architectures. Among these, Ethyl 2-(chlorosulfonyl)benzoate has emerged as a key building block, particularly in the synthesis of sulfonamide-based compounds, which are prevalent in a wide array of pharmaceuticals and agrochemicals. This technical guide provides an in-depth exploration of the synthesis, properties, and, most importantly, the multifaceted role of Ethyl 2-(chlorosulfonyl)benzoate as a chemical intermediate. Authored from the perspective of a Senior Application Scientist, this document aims to blend technical accuracy with practical insights to empower researchers in their synthetic endeavors.

Introduction: Unveiling a Versatile Reagent

Ethyl 2-(chlorosulfonyl)benzoate, with the chemical formula C₉H₉ClO₄S, is a bifunctional molecule containing both an ethyl ester and a sulfonyl chloride group. This unique combination of reactive sites makes it a highly valuable intermediate for the introduction of the 2-(ethoxycarbonyl)benzenesulfonyl moiety into a target molecule. The presence of the electron-withdrawing sulfonyl chloride group significantly activates the benzene ring, influencing its reactivity in subsequent transformations.